molecular formula C9H10BrFO2 B14765605 (5-Bromo-2-ethoxy-3-fluorophenyl)methanol

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol

Katalognummer: B14765605
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: RBRGAQYGAAFRQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol is an organic compound with the molecular formula C9H10BrFO2 It is a derivative of phenylmethanol, where the phenyl ring is substituted with bromine, ethoxy, and fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxy-3-fluorophenyl)methanol typically involves the bromination, ethoxylation, and fluorination of phenylmethanol derivatives. One common method includes the following steps:

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a strong acid catalyst like sulfuric acid (H2SO4).

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-ethoxy-3-fluorobenzaldehyde or 5-bromo-2-ethoxy-3-fluorobenzophenone.

    Reduction: Formation of 5-ethoxy-3-fluorophenylmethanol or 5-bromo-2-ethoxyphenylmethanol.

    Substitution: Formation of 5-methoxy-2-ethoxy-3-fluorophenylmethanol or 5-bromo-2-tert-butoxy-3-fluorophenylmethanol.

Wissenschaftliche Forschungsanwendungen

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

    Medicine: Explored for its potential use in medicinal chemistry for the development of new treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (5-Bromo-2-ethoxy-3-fluorophenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, ethoxy, and fluorine groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the ethoxy group.

    (5-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with different positions of the ethoxy and fluorine groups.

    (5-Bromo-2-ethoxyphenyl)methanol: Similar structure but lacks the fluorine group.

Uniqueness

(5-Bromo-2-ethoxy-3-fluorophenyl)methanol is unique due to the specific combination and positions of the bromine, ethoxy, and fluorine substituents on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H10BrFO2

Molekulargewicht

249.08 g/mol

IUPAC-Name

(5-bromo-2-ethoxy-3-fluorophenyl)methanol

InChI

InChI=1S/C9H10BrFO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4,12H,2,5H2,1H3

InChI-Schlüssel

RBRGAQYGAAFRQK-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1F)Br)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.